Sorocenol H
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Overview
Description
Sorocenol H is a member of the class of 1-benzofurans isolated from Sorocea muriculata that has been shown to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antibacterial agent and an antifungal agent. It is a member of resorcinols, a member of 1-benzofurans and an aromatic ketone.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis Techniques : Sorocenol H, a compound isolated from Sorocea muriculata, has been synthesized using advanced techniques. A study by Cong and Porco (2012) demonstrated the total synthesis of sorocenol B, a related compound, using silver nanoparticle catalysis and Pd(II)-catalyzed oxidative cyclization. This process could be applicable to Sorocenol H and similar natural products for research and therapeutic applications (Cong & Porco, 2012).
- Antimicrobial Properties : Sorocenol H has shown significant antimicrobial activity. Ross et al. (2008) identified sorocenol H as having potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values indicating its effectiveness in inhibiting bacterial growth. This property makes it a potential candidate for developing new antimicrobial agents (Ross et al., 2008).
Potential for Drug Development and Disease Research
- Drug Development : Sorocenol H’s cytotoxic activity against human cancer cell lines, as demonstrated in the synthesis study by Cong and Porco, indicates its potential for development into anticancer drugs. Its ability to target cancer cells at low micromolar concentrations is particularly noteworthy for pharmaceutical research (Cong & Porco, 2012).
- Disease Modeling : While not directly related to Sorocenol H, studies on pluripotent stem cells provide a framework for understanding how natural compounds like Sorocenol H could be utilized in disease modeling. These stem cells can be used to create disease models for testing natural compounds' efficacy and safety in various pathological conditions. Yu et al. (2007) and other similar studies demonstrate the potential of using such models in conjunction with compounds like Sorocenol H for disease research and drug discovery (Yu et al., 2007).
properties
Product Name |
Sorocenol H |
---|---|
Molecular Formula |
C39H36O9 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(1R,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone |
InChI |
InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3/t28-,29+,36+/m0/s1 |
InChI Key |
SEHVRKPXIDOTRX-CMUUVTEDSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
synonyms |
sorocenol H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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